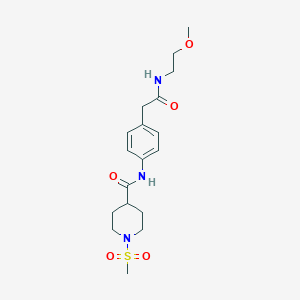

3-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

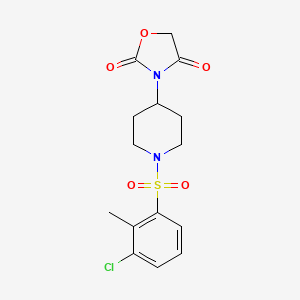

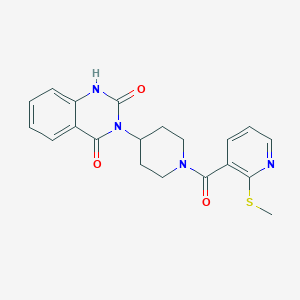

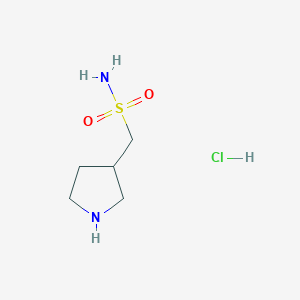

“3-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a chemical compound with the molecular formula C21H27N3O3 . It is a derivative of para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), which is a piperazine derivative with stimulant effects .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a piperazine ring, and two methoxy groups . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

This compound has a molecular weight of 369.457 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 564.1±50.0 °C at 760 mmHg, and a flash point of 294.9±30.1 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its LogP is 1.86, indicating its relative lipophilicity .Aplicaciones Científicas De Investigación

Dopamine Receptor Affinity and PET Imaging

One study focuses on the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, including 3-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, as potent and selective dopamine D3 receptor ligands. This research identified derivatives displaying moderate D3 affinity, which could be valuable for positron emission tomography (PET) imaging due to their affinity values, lipophilicity properties, and potential for C-11 labeling in the O-methyl position (Leopoldo et al., 2002).

Antimicrobial Activities

Another aspect of scientific research on this compound includes its antimicrobial activities. For instance, novel 1,2,4-Triazole derivatives, which might include structures related to 3-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, were synthesized and evaluated for their antimicrobial properties. Some derivatives were found to possess good or moderate activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

In Vitro Tocolytic Activity

The compound also demonstrated in vitro tocolytic activity, showing significant inhibition of oxytocin and acetylcholine-induced contractions of uterine smooth muscle in non-pregnant rats. This suggests a potential application in managing preterm labor or other conditions requiring uterine relaxation (Lucky & Omonkhelin, 2009).

Serotonin Receptor Affinity

Further research explored the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, where derivatives of 1-(2-methoxyphenyl)piperazine, closely related to the compound , were synthesized. These compounds displayed high to moderate 5-HT1A receptor affinity and good fluorescence properties, offering insights into receptor imaging and signaling studies (Lacivita et al., 2009).

Direcciones Futuras

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential biological activity. Given its structural similarity to para-Methoxyphenylpiperazine, it may also be of interest to explore its potential effects on the nervous system .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with dopamine d4 receptors .

Mode of Action

It has been found that similar compounds inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The inhibition of monoamine neurotransmitter reuptake and the induction of their release, as seen in similar compounds, would affect the monoaminergic system, which includes the dopaminergic, serotonergic, and noradrenergic pathways .

Pharmacokinetics

Similar compounds have been found to exhibit an acceptable pharmacokinetic profile .

Result of Action

The inhibition of monoamine neurotransmitter reuptake and the induction of their release, as seen in similar compounds, could potentially lead to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission .

Propiedades

IUPAC Name |

3-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-26-18-7-5-6-17(16-18)21(25)22-10-11-23-12-14-24(15-13-23)19-8-3-4-9-20(19)27-2/h3-9,16H,10-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCQKNOPMINDBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2707077.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2707080.png)